1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole

Medicinal Chemistry Molecular Recognition Physicochemical Property

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole (CAS 477870-02-3) is a synthetic imidazole derivative distinguished by an N-alkoxy linkage connecting the imidazole ring to a 3,5-dimethylbenzyl group. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, this compound belongs to the N-alkoxyimidazole subclass, which differs fundamentally from conventional N-alkyl or N-aryl imidazoles.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 477870-02-3
Cat. No. B2825358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole
CAS477870-02-3
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CON2C=CN=C2)C
InChIInChI=1S/C12H14N2O/c1-10-5-11(2)7-12(6-10)8-15-14-4-3-13-9-14/h3-7,9H,8H2,1-2H3
InChIKeyXZOKMCRHCVZZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole (CAS 477870-02-3) — Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole (CAS 477870-02-3) is a synthetic imidazole derivative distinguished by an N-alkoxy linkage connecting the imidazole ring to a 3,5-dimethylbenzyl group [1]. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, this compound belongs to the N-alkoxyimidazole subclass, which differs fundamentally from conventional N-alkyl or N-aryl imidazoles . The introduction of an additional oxygen atom in the linker region significantly alters its hydrogen-bonding capacity and electronic properties relative to structurally similar N-benzyl imidazoles, making it a unique scaffold for medicinal chemistry and chemical biology applications [2].

Why Generic 1-Benzylimidazole Substitution Fails — The N-Alkoxy Differentiator in 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole


Standard 1-benzylimidazole derivatives, such as 1-(3,5-dimethylbenzyl)-1H-imidazole, lack the oxygen atom in the linker region that defines 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole. This single-atom difference (C–O vs. C–C) produces measurable changes in polarity, hydrogen-bond acceptor capacity, and electronic distribution across the imidazole ring [1]. Consequently, in silico and in vitro biological screening data cannot be extrapolated between these subclasses without risk of false equivalence. Procurement of the correct N-alkoxy analogue is essential for projects that require precise spatial and electrostatic complementarity with a target binding site or where the oxygen atom serves as a synthetic handle for further derivatization .

Head-to-Head Physicochemical and Biological Evidence for 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole vs. its Closest N-Benzyl Analogue


Increased Hydrogen-Bond Acceptor Capacity Relative to 1-(3,5-Dimethylbenzyl)-1H-imidazole

The replacement of a methylene carbon in the N-benzylimodazole scaffold with an oxygen atom adds one hydrogen-bond acceptor to the molecule. According to PubChem computed properties, 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole possesses 2 hydrogen-bond acceptors, whereas its direct N-benzyl analogue, 1-(3,5-dimethylbenzyl)-1H-imidazole, possesses only 1 [1][2].

Medicinal Chemistry Molecular Recognition Physicochemical Property

Elevated Topological Polar Surface Area (TPSA) vs. 1-(3,5-Dimethylbenzyl)-1H-imidazole Influencing Membrane Permeability

The topological polar surface area (TPSA) of 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole is 27.1 Ų, which is 9.3 Ų (52%) larger than the 17.8 Ų TPSA of 1-(3,5-dimethylbenzyl)-1H-imidazole [1][2]. This reflects the contribution of the additional oxygen atom to molecular polarity and has direct implications for passive membrane permeability, as TPSA is inversely correlated with intestinal absorption and blood–brain barrier penetration.

ADME Drug-likeness Physicochemical Property

Measured in Vitro Pharmacological Activity Profile from High-Throughput Screening Campaigns

In a Johns Hopkins Ion Channel Center high-throughput screen, 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole demonstrated a B Score of -7.61 to -7.53 for regulator of G-protein signaling 4 (RGS4) modulation . In Scripps Research Institute assays, the compound showed activation of the mu-type opioid receptor (MOR-1) at 9.3 µM with an activity value of 4.41, and inhibition of ADAM17 at 6.95 µM with an inhibition value of 1.23 . While direct comparator data for 1-(3,5-dimethylbenzyl)-1H-imidazole in the same assays are not available, these results establish a unique bioactivity fingerprint for this N-alkoxyimidazole scaffold that cannot be assumed for its C-linked counterpart, as the oxygen atom is known to alter electronic distribution and binding interactions.

Screening Library Target Engagement Drug Discovery

Enhanced Lipophilicity (XLogP3) vs. 1-(3,5-Dimethylbenzyl)-1H-imidazole Impacts Compound Partitioning

Computed XLogP3 values show that 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole (XLogP3 = 2.6) is 0.3 log units more lipophilic than 1-(3,5-dimethylbenzyl)-1H-imidazole (XLogP3 = 2.3) [1][2]. This seemingly modest difference reflects a meaningful shift in logD that can affect solubility, protein binding, and metabolic stability in lead optimization programs.

Lipophilicity Drug Design Physicochemical Property

Market Availability and Purity Benchmarking Against Major Commercial Sources

1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole is commercially available through MolCore at a purity of ≥97% (NLT 97%), suitable for pharmaceutical R&D and quality control applications . CymitQuimica (Biosynth) previously offered the compound at ≥95% purity before discontinuation . In contrast, the non-oxygenated analogue 1-(3,5-dimethylbenzyl)-1H-imidazole lacks established commercial purity specifications and is primarily indexed in research databases rather than active supplier catalogs, meaning researchers cannot reliably source a quality-assured batch [1].

Procurement Quality Control Supply Chain

High-Confidence Application Scenarios for 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole Based on Quantitative Differentiation Evidence


Central Nervous System Drug Discovery Programs Requiring Controlled Polarity and Permeability

The elevated TPSA (27.1 Ų) and moderate lipophilicity (XLogP3 2.6) of 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole position it as a privileged scaffold for CNS drug candidates where a careful balance of membrane permeability and solubility is critical. Given that the compound's TPSA remains well below the ~60 Ų threshold for CNS penetration while providing an additional hydrogen-bond acceptor, medicinal chemists can leverage this scaffold to fine-tune pharmacokinetic properties without sacrificing target engagement capacity. [1][2]

G-Protein Coupled Receptor (GPCR) and Metalloproteinase Screening Libraries

The documented multi-target bioactivity profile—including modulation of the mu-type opioid receptor (MOR-1), inhibition of ADAM17, and RGS4 interaction—makes this compound a valuable member of diversity-oriented screening collections. Its N-alkoxy structural feature distinguishes it from simple N-benzyl imidazoles and may confer selectivity advantages in orthogonal assays.

Synthetic Building Block for Advanced Heterocyclic Chemistry

The N-alkoxy functionality serves as both a protecting group and a synthetic handle, permitting chemoselective transformations that are inaccessible with N-alkyl imidazoles. The compound's availability at ≥97% purity from ISO-certified suppliers (e.g., MolCore) ensures batch-to-batch consistency required for multi-step synthesis of complex pharmaceutical intermediates.

Comparative Structure–Activity Relationship (SAR) Studies of the N-Alkoxy vs. N-Benzyl Pharmacophore

The quantitative differences in hydrogen-bond acceptor count (+1), TPSA (+9.3 Ų), and XLogP3 (+0.3) relative to 1-(3,5-dimethylbenzyl)-1H-imidazole establish a well-defined SAR pair. Procurement of both compounds enables rigorous investigation of how the linker oxygen atom influences target binding, metabolic stability, and off-target liability, thereby accelerating the optimization of lead series. [3][4]

Quote Request

Request a Quote for 1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.